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molecular formula C14H22N2O B8325473 1-[2-(2,6-Dimethyl-phenoxy)ethyl]piperazine

1-[2-(2,6-Dimethyl-phenoxy)ethyl]piperazine

Cat. No. B8325473
M. Wt: 234.34 g/mol
InChI Key: XORIAMUOPCPYFP-UHFFFAOYSA-N
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Patent
US04259334

Procedure details

To methylethylketone (1 liter) are added 2-(2,6-dimethylphenoxy)-1-bromo-ethane (132 g), sodium iodide (85 g), potassium carbonate (80 g) and piperazine (200 g). The mixture is refluxed for 24 hours, with stirring. After cooling, the mixture is filtered and then washed with 3×300 ml benzene. After evaporation of the benzene, the piperazine derivative is distilled; b.p. 25 mm Hg=190° C.
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:3]=1[O:4][CH2:5][CH2:6]Br.[I-].[Na+].C(=O)([O-])[O-].[K+].[K+].[NH:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1>CC(CC)=O>[CH3:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:3]=1[O:4][CH2:5][CH2:6][N:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
132 g
Type
reactant
Smiles
CC1=C(OCCBr)C(=CC=C1)C
Name
Quantity
85 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
80 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
1 L
Type
solvent
Smiles
CC(=O)CC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
washed with 3×300 ml benzene
CUSTOM
Type
CUSTOM
Details
After evaporation of the benzene
DISTILLATION
Type
DISTILLATION
Details
the piperazine derivative is distilled
CUSTOM
Type
CUSTOM
Details
b.p. 25 mm Hg=190° C.

Outcomes

Product
Name
Type
Smiles
CC1=C(OCCN2CCNCC2)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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